1H-1,2,3-Triazole-4-thiol, disodium salt
Description
Structure
3D Structure of Parent
Properties
CAS No. |
94158-07-3 |
|---|---|
Molecular Formula |
C4H4N6Na2S2 |
Molecular Weight |
246.2 g/mol |
IUPAC Name |
disodium;2H-triazole-4-thiolate |
InChI |
InChI=1S/2C2H3N3S.2Na/c2*6-2-1-3-5-4-2;;/h2*1H,(H2,3,4,5,6);;/q;;2*+1/p-2 |
InChI Key |
JTTYXXYBNCJKJI-UHFFFAOYSA-L |
Canonical SMILES |
C1=NNN=C1[S-].C1=NNN=C1[S-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC method is widely recognized for its efficiency in synthesizing triazoles. In this process, an organic azide reacts with an alkyne in the presence of a copper catalyst. The following steps outline the general procedure:
Reagents : Organic azide (e.g., benzyl azide) and alkyne (e.g., propargyl alcohol).
Catalyst : Copper(I) salts (e.g., CuSO₄·5H₂O) along with reducing agents like sodium ascorbate.
Solvent : A mixture of tert-butanol and water is commonly used.
-
- Combine the azide and alkyne in the solvent.
- Add the copper catalyst and reducing agent.
- Stir the mixture at elevated temperatures (usually around 60 °C) for a specific duration (typically 10-30 minutes).
- Purify the product via column chromatography.
This method has shown high yields (up to 84%) for various substituted triazoles.
Microwave-Assisted Synthesis
Microwave-assisted synthesis provides a rapid and efficient approach to preparing triazoles. This method enhances reaction rates and yields by providing uniform heating.
Reagents : Similar to CuAAC; however, microwave-specific solvents may be used.
-
- Dissolve the azide and alkyne in a suitable solvent.
- Place the mixture in a microwave reactor.
- Set the temperature and time according to the specific reaction conditions.
This method can significantly reduce reaction times to mere minutes while maintaining high yields.
Ultrasound-Assisted Synthesis
Ultrasound-assisted methods leverage ultrasonic waves to facilitate chemical reactions, often leading to improved yields and shorter reaction times.
- Procedure :
- Mix azides and alkynes in a suitable solvent.
- Apply ultrasound energy during the reaction.
This technique has shown promise for synthesizing various triazole derivatives efficiently.
Conventional Heating Methods
Traditional heating methods still play a role in synthesizing triazoles. Although less efficient than modern techniques, they are essential for understanding fundamental reaction mechanisms.
Reagents : Similar to other methods; typically includes azides and alkynes.
-
- Combine reagents in a flask.
- Heat under reflux for several hours.
While this method may yield lower efficiencies compared to modern techniques, it remains relevant for certain applications.
| Method | Yield (%) | Time Required | Notes |
|---|---|---|---|
| Copper-Catalyzed CuAAC | Up to 84% | 10-30 minutes | Highly efficient; widely used |
| Microwave-Assisted | High | Minutes | Rapid heating; uniform temperature |
| Ultrasound-Assisted | Moderate | Minutes | Enhances yields; requires specific setup |
| Conventional Heating | Variable | Several hours | Less efficient; foundational knowledge |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiolate group acts as a strong nucleophile, enabling S-alkylation and S-arylation under mild conditions.
Key Examples:
-
Reaction with α-Bromo-γ-butyrolactone :
Reacts with α-bromo-γ-butyrolactone in ethanol/acetic acid to form 3-((1H-1,2,4-triazol-3-yl)thio)dihydrofuran-2(3H)-one via Sₙ2 mechanism. This produces non-condensed triazole derivatives with yields >75% . -
Synthesis of Thioether-Linked Triazoles :
Reacts with N-arylmaleimides in polar solvents (e.g., DMF, ethanol) to form thioether-linked products via thiol-ene click chemistry. Reaction completion occurs within 30–60 minutes at reflux .
| Substrate | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| α-Bromo-γ-butyrolactone | EtOH/AcOH, reflux, 30 min | 3-(1H-Triazol-3-ylsulfanyl)dihydrofuran-2-one | 78% | |
| N-Arylmaleimide | DMF, 60°C, 1 h | Thioether-linked triazole | 85% |
Coordination Chemistry
The thiolate group coordinates with transition metals, forming stable complexes for catalytic and material applications.
Key Findings:
-
Copper Complexation :
Reacts with Cu(I) salts (e.g., CuOTf) to form binuclear copper intermediates, critical in click chemistry (CuAAC). These complexes catalyze azide-alkyne cycloadditions at room temperature . -
Group 10 Metal Coordination :
Binds to Pd(II), Pt(II), and Ni(II) centers via sulfur and triazole nitrogen atoms, forming octahedral complexes. These show potential in anticancer drug design .
| Metal Salt | Ligand Ratio | Complex Structure | Application | Reference |
|---|---|---|---|---|
| CuOTf | 1:2 | Binuclear Cu(I)-thiolate | Catalyzes CuAAC reactions | |
| PdCl₂ | 1:1 | [Pd(Triazole-S)₂Cl₂] | Antimicrobial activity |
Oxidative Coupling
The thiolate undergoes oxidation to form disulfide bonds, useful in polymer and biomaterial synthesis.
Example:
-
Disulfide Formation :
Exposure to air or mild oxidants (e.g., H₂O₂) converts the thiolate to 1H-1,2,3-triazole-4,5-disulfide. This reaction is reversible under reducing conditions .
Cyclization Reactions
Participates in heterocycle formation through intramolecular cyclization.
Case Study:
-
Synthesis of Thiadiazoles :
Reacts with thiosemicarbazides under acidic conditions (H₂SO₄) to form 1,3,4-thiadiazole derivatives. These compounds exhibit antimicrobial activity against Gram-negative bacteria .
| Reagent | Conditions | Product | Antimicrobial EC₅₀ (μg/mL) | Reference |
|---|---|---|---|---|
| Thiosemicarbazide | H₂SO₄, reflux, 2 h | 1,3,4-Thiadiazole derivative | 75.5 (DPPH assay) |
Biological Activity
Derivatives show pharmacological potential:
Scientific Research Applications
Medicinal Chemistry
1H-1,2,3-Triazole derivatives have emerged as crucial scaffolds in drug discovery due to their biological activity against various diseases.
Antimicrobial Activity
Research has demonstrated that 1H-1,2,3-triazole compounds exhibit potent antimicrobial properties. For instance, derivatives of 1H-1,2,3-triazole have shown significant activity against Mycobacterium tuberculosis and other bacterial strains. A study highlighted that triazole-fused spirochromene derivatives displayed minimum inhibitory concentrations (MIC) ranging from 4 to 9 μM against M. tuberculosis H37Rv strain .
Cancer Research
Compounds based on the 1H-1,2,3-triazole core have been identified as inhibitors of indoleamine 2,3-dioxygenase (IDO1), a target in immuno-oncology. Notably, a compound featuring this core exhibited an impressive IC50 value of 0.023 μM against IDO1 . This suggests a promising avenue for developing novel cancer therapeutics.
Agricultural Applications
The versatility of 1H-1,2,3-triazole derivatives extends to agrochemicals. They are being explored for their potential as fungicides and herbicides due to their ability to disrupt essential biological processes in pests and pathogens.
Fungicidal Properties
Research indicates that certain triazole compounds possess fungicidal activity against various fungal pathogens. For example, studies have shown that triazole derivatives can inhibit the growth of fungi such as Aspergillus fumigatus and Candida albicans with MIC values as low as 6.45 μmol/L .
Material Science
In material science, 1H-1,2,3-triazole-4-thiol is utilized for its coordination properties with metals.
Metal Coordination
The compound has been synthesized to act as a ligand for coordination with transition metals like nickel and palladium. This coordination behavior is essential for developing new materials with tailored electronic properties . The influence of different metals on the electronic properties of triazole complexes has been a focal point in recent studies.
Synthesis and Methodology
The synthesis of 1H-1,2,3-triazole-4-thiol can be achieved through various methods including:
- Metal-Catalyzed Reactions : Utilizing catalysts such as copper or ruthenium to facilitate the formation of triazoles via azide-alkyne cycloaddition reactions.
- Green Chemistry Approaches : Recent advancements emphasize environmentally friendly synthesis routes that minimize hazardous reagents while maximizing yield and efficiency .
Case Studies
Mechanism of Action
The mechanism of action of 1H-1,2,3-Triazole-4-thiol, disodium salt involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and other biomolecules, leading to modulation of their activity. The compound can also participate in redox reactions, influencing cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
- Positional Isomerism: The 1,2,3-triazole derivatives (e.g., disodium salt) exhibit distinct electronic properties compared to 1,2,4-triazole isomers due to differences in ring nitrogen arrangement.
- Counterion Effects: Disodium salts (e.g., 94158-07-3) demonstrate superior aqueous solubility compared to monosodium (59032-27-8) or non-ionic forms, critical for drug formulation .
Physicochemical Properties
Table 2: Physicochemical Comparison
| Property | This compound | 1H-1,2,4-Triazole-3-thiol | Galloyl-2-thioxo-1,3,4-oxadiazole (9) |
|---|---|---|---|
| Solubility (H₂O) | >250 mg/mL | 4.22 mg/mL | Insoluble |
| Log S (ESOL) | Not reported | -1.38 | -2.1 (estimated) |
| Thermal Stability | Stable up to 300°C | Decomposes at 150°C | Stable up to 170°C |
| Bioavailability Score | 0.7 (estimated) | 0.55 | 0.3 |
- Thermal stability differences arise from sodium ions stabilizing the triazole ring, whereas oxadiazoles decompose earlier due to weaker S–C bonds .
Biological Activity
1H-1,2,3-Triazole-4-thiol, disodium salt is a compound within the triazole family known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, particularly in antimicrobial and anti-inflammatory contexts. The triazole core is significant in drug discovery due to its ability to interact with various biological receptors and pathways.
Synthesis
The synthesis of 1H-1,2,3-triazole-4-thiol derivatives often involves multistep reactions starting from azides and alkynes through the Huisgen cycloaddition process. This method allows for the incorporation of various functional groups that can enhance biological activity.
| Step | Reaction Type | Reagents | Yield |
|---|---|---|---|
| 1 | Huisgen Reaction | Azide + Alkyne | 75-85% |
| 2 | Nucleophilic Substitution | Thiol + Alkyl Halide | 70-80% |
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial efficacy of 1H-1,2,3-triazole derivatives. For instance, compounds with a triazole-thiol structure exhibit significant activity against a range of bacteria and fungi. A study indicated that synthesized triazole-thiol derivatives showed moderate to strong antibacterial activity against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Research has shown that triazole derivatives can inhibit nitric oxide (NO) production in inflammatory models. In vitro studies using rat mesangial cells demonstrated that certain triazole hybrids significantly reduced NO levels induced by lipopolysaccharides (LPS), suggesting a protective effect against inflammation .
Case Study 1: Antimicrobial Screening
A recent investigation into various synthesized triazole-thiol derivatives revealed that compounds with specific substituents exhibited enhanced antibacterial properties. For example, compounds with halogen substitutions showed increased activity against Staphylococcus aureus and Escherichia coli compared to their unsubstituted counterparts .
Case Study 2: Anti-inflammatory Activity
In a study evaluating the anti-inflammatory potential of ferrocene-based 1H-1,2,3-triazole hybrids, it was found that these compounds significantly inhibited the expression of inducible nitric oxide synthase (iNOS) in TNF-α stimulated rat mesangial cells. The most effective compounds reduced iNOS expression by up to 60% at non-toxic concentrations .
Structure-Activity Relationships (SAR)
The biological activity of triazole derivatives is heavily influenced by their structural features. Key findings from SAR studies include:
- Substituent Effects : The presence of electron-withdrawing groups (e.g., halogens) on the phenyl ring enhances antimicrobial activity.
- Chain Length : The length of alkyl chains in side groups affects both antimicrobial and anti-inflammatory efficacy; optimal lengths were identified around three carbons .
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing 1H-1,2,3-Triazole-4-thiol, disodium salt?
- Methodological Answer : The synthesis typically involves cyclization reactions under controlled conditions. For example, refluxing precursor hydrazides (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) in polar aprotic solvents like DMSO for 18 hours, followed by distillation under reduced pressure and crystallization with water-ethanol mixtures (65% yield, m.p. 141–143°C) . Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using sodium ascorbate and copper(II) sulfate in DMF at 50°C is another validated approach, with purification via dichloromethane extraction and anhydrous Na₂SO₄ drying .
Q. Which spectroscopic techniques are most effective for characterizing 1H-1,2,3-Triazole-4-thiol derivatives?
- Methodological Answer :
- NMR Spectroscopy : Proton (¹H) and carbon-13 (¹³C) NMR to confirm triazole ring formation and thiol group presence.
- FT-IR : Peaks at 2550–2600 cm⁻¹ for S-H stretching .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation.
- Elemental Analysis : To verify sodium content in the disodium salt form .
Q. How can researchers ensure purity during synthesis?
- Methodological Answer :
- TLC Monitoring : Use methanol-dichloromethane (1:9) as mobile phase to track reaction progress .
- Recrystallization : Ethanol-water mixtures for removing unreacted precursors .
- Chromatography : Column chromatography with silica gel for complex mixtures .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity of 1H-1,2,3-Triazole-4-thiol derivatives in substitution reactions?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model electron density distributions and frontier molecular orbitals to predict nucleophilic/electrophilic sites. For example, the thiol group’s high electron density makes it prone to oxidation or alkylation . Researchers should validate computational results with experimental kinetic studies (e.g., reaction rates with iodomethane) .
Q. What strategies address contradictions in reported biological activities of triazole-thiol derivatives?
- Methodological Answer :
- Meta-Analysis : Systematically compare studies using tools like PRISMA to identify variables (e.g., assay protocols, cell lines) causing discrepancies .
- Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with controlled modifications (e.g., substituents at triazole N1 or C4) to isolate activity drivers .
- Dose-Response Curves : Quantify EC₅₀/IC₅₀ values across studies to normalize potency comparisons .
Q. How can factorial design optimize reaction conditions for triazole-thiol derivatives?
- Methodological Answer :
- Variables : Temperature (50–100°C), solvent (DMF vs. DMSO), catalyst loading (CuSO₄: 1–5 mol%).
- Response Surface Methodology (RSM) : Maximize yield and minimize byproducts. For example, a 2³ factorial design revealed DMF at 70°C with 3 mol% CuSO₄ provides optimal azide-alkyne cycloaddition efficiency .
Q. What interdisciplinary approaches integrate triazole-thiol chemistry into biomaterial design?
- Methodological Answer :
- Coordination Chemistry : Use thiol groups to bind metal ions (e.g., Cu²⁺, Zn²⁺) for catalytic or antimicrobial hydrogels .
- Polymer Functionalization : Click chemistry to graft triazole-thiol moieties onto PEG or PLGA for drug delivery systems .
- Theoretical Frameworks : Apply Flory-Huggins theory to predict polymer-solvent interactions post-modification .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
